Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
CAS No.: 886767-09-5
Cat. No.: VC2714334
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 886767-09-5 |
---|---|
Molecular Formula | C15H21FN2O2 |
Molecular Weight | 280.34 g/mol |
IUPAC Name | tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 |
Standard InChI Key | UKJBVZKYQVUUHE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F |
Chemical Properties and Structure
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is characterized by specific physical and chemical properties that define its behavior in various applications. The compound's key characteristics are summarized in the following table:
Property | Value |
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CAS Number | 886767-09-5 |
Molecular Formula | C₁₅H₂₁FN₂O₂ |
Molecular Weight | 280.34 g/mol |
IUPAC Name | tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate |
Appearance | White to pale yellow solid |
Purity | Typically available at 95%+ |
The structure of this compound features several key elements that contribute to its chemical behavior and potential biological activity :
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A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms)
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A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom
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A 2-fluorophenyl group at the 3-position of the piperazine ring
The positioning of the fluorine atom at the ortho position of the phenyl ring significantly influences the compound's electronic properties, reactivity, and potential biological interactions. The presence of the fluorine atom contributes to increased lipophilicity, metabolic stability, and enhanced binding interactions with target receptors.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate typically involves a well-defined synthetic pathway. The standard approach includes the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenyl amine. The procedure can be optimized for yield and purity by adjusting factors such as:
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Solvent selection (commonly acetonitrile or THF)
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Reaction temperature and time
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Reagent concentrations and ratios
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Catalysts and additives
Optimization Strategies
The synthesis of this compound can be optimized through various approaches to enhance yield and purity:
Optimization Factor | Strategy | Impact |
---|---|---|
Solvent Choice | Use of polar aprotic solvents | Facilitates nucleophilic substitution reactions |
Temperature Control | Precise temperature regulation | Minimizes side reactions and decomposition |
Reaction Time | Optimized duration | Ensures complete reaction without degradation |
Purification Techniques | Column chromatography or recrystallization | Achieves high purity product |
In industrial settings, the production process might involve additional considerations such as cost-effective reagents, scalable reaction conditions, and environmental impact assessments.
Chemical Reactions
Reactivity Profile
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions due to its functional groups and structural features. The compound's reactivity is primarily influenced by:
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The nucleophilic nitrogen atom in the piperazine ring
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The electron-withdrawing effect of the fluorine atom
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The presence of the Boc protecting group
Common Reactions
This compound participates in several important reaction types:
Oxidation Reactions
Oxidation reactions typically involve the use of oxidizing agents to introduce oxygen-containing functional groups. When tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes oxidation, various products can form depending on the specific reagents and conditions employed.
Reduction Reactions
Reduction processes can modify functional groups within the molecule, particularly through the use of reagents such as lithium aluminum hydride or sodium borohydride. These reactions can target different sites within the molecule, leading to a variety of potential products.
Biological Activity
Neurotransmitter Receptor Interactions
Research indicates that tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exhibits biological activity primarily through interactions with neurotransmitter receptors. The compound has shown potential for:
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Modulating activities at serotonin receptors, which are critical in managing anxiety and depression
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Binding to dopamine receptors, indicating potential applications in treating neurological disorders
The fluorophenyl group plays a crucial role in these interactions, with the position of the fluorine atom influencing binding affinity and selectivity.
Structure-Activity Relationships
The biological activity of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is significantly influenced by its structural features:
Structural Feature | Impact on Biological Activity |
---|---|
2-Fluorophenyl Group | Enhances lipophilicity and binding to receptor targets |
Piperazine Ring | Provides basic nitrogen atoms that can interact with acidic residues in receptors |
Boc Protecting Group | May require removal for full biological activity in some contexts |
Understanding these structure-activity relationships is essential for the rational design of related compounds with optimized properties.
Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate serves as a valuable building block in medicinal chemistry for several reasons:
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It provides a scaffold for creating compounds that target specific neurotransmitter receptors
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The fluorine atom enhances metabolic stability and membrane permeability
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The protected piperazine allows for selective functionalization at specific positions
These properties make it particularly useful in the development of potential therapeutics for neurological and psychiatric disorders .
Synthetic Utility
In organic synthesis, this compound functions as:
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An intermediate in the preparation of more complex molecules
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A building block for creating libraries of related compounds for structure-activity relationship studies
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A template for exploring novel reaction methodologies
The presence of both the Boc protecting group and the fluorine atom creates opportunities for diverse chemical transformations and selective functionalization .
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exist, differing primarily in the position of the fluorine atom or the substitution pattern on the piperazine ring:
These structural variations significantly affect the compounds' physical properties, chemical reactivity, and biological activity profiles.
Unique Advantages
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate offers several advantages compared to its structural analogues:
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The ortho-fluorine creates a unique electronic environment that can influence receptor binding
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The specific substitution pattern on the piperazine ring affects the compound's three-dimensional structure and receptor interactions
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The combination of the Boc protecting group and fluorophenyl moiety provides multiple sites for selective chemical transformations
Current Research and Future Directions
Recent Developments
Recent research involving tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate has focused on:
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Exploration of its potential in developing compounds targeting specific neurotransmitter receptors
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Investigation of structure-activity relationships to guide rational drug design
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Development of more efficient synthetic routes to the compound and its derivatives
Future Research Opportunities
Several promising directions for future research include:
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Comprehensive evaluation of its binding profile across various receptor types
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Investigation of its potential as an antimicrobial agent against specific pathogens
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Development of fluorine-18 labeled analogues for PET imaging applications
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Exploration of its utility in creating novel therapeutic agents for neurological disorders
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